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Beauvericin A

Cat. No.: B3025784
M. Wt: 798.0 g/mol
InChI Key: JQUGYVKOYKGIRB-PGVJVUNISA-N
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Description

Classification and Origin of Beauvericin (B1667859) A

Beauvericin A is a mycotoxin, a secondary metabolite produced by fungi. It is recognized for its insecticidal and antimicrobial properties, among other bioactivities. Its discovery and classification are rooted in the study of fungal biochemistry and natural product chemistry.

This compound belongs to the enniatin family of antibiotics. nih.govwikipedia.orgmdpi.com Chemically, it is classified as a cyclic hexadepsipeptide. nih.govmdpi.com Its structure consists of an alternating sequence of three N-methyl-L-phenylalanyl residues and three D-α-hydroxy-isovaleryl residues. nih.govmdpi.comscielo.br This cyclic structure is formed by peptide and intramolecular ester (lactone) bonds.

The enniatins are also cyclic hexadepsipeptides, sharing a similar structural backbone with this compound. nih.govmdpi.com The primary difference lies in the specific N-methyl-L-amino acid residues. While this compound contains aromatic N-methyl-phenylalanine, enniatins typically incorporate aliphatic amino acids such as N-methyl-valine or N-methyl-isoleucine. nih.govmdpi.com This variation in the amino acid side chains distinguishes this compound from other members of the enniatin family and contributes to its unique biological activities. nih.gov

This compound is synthesized by a variety of fungal species across several genera. nih.gov The ability to produce this compound can sometimes be used as a chemotaxonomic marker to help classify and differentiate certain fungi. nih.gov

This compound was first isolated from the entomopathogenic fungus Beauveria bassiana. nih.govwikipedia.orgscielo.br This fungus is well-known for its use as a biological insecticide, and this compound is one of its active constituents. nih.gov The production of this compound by Beauveria bassiana has been extensively studied. nih.govnih.gov

A significant number of species within the genus Fusarium are known to produce this compound. nih.govwikipedia.org This has implications for agriculture and food safety, as many Fusarium species are plant pathogens that can contaminate grains like corn, wheat, and barley. wikipedia.orgasm.org The production of this compound has been documented in the following Fusarium species:

Fusarium circinatum

Fusarium sambucinum asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium subglutinans scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium proliferatum scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium oxysporum scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium poae scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium avenaceum asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium beomiforme asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium dlamini asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium nygamai asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium redolens scielo.br

Fusarium semitectum asm.orgasm.orgnih.govnih.govresearchgate.net

Fusarium sacchari scielo.br

Fusarium SpeciesThis compound Production Confirmed
Fusarium circinatumYes
Fusarium sambucinumYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium subglutinansYes scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium proliferatumYes scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium oxysporumYes scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium poaeYes scielo.brasm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium avenaceumYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium beomiformeYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium dlaminiYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium nygamaiYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium redolensYes scielo.br
Fusarium semitectumYes asm.orgasm.orgnih.govnih.govresearchgate.net
Fusarium sacchariYes scielo.br

The genus Paecilomyces also includes species capable of producing this compound. nih.gov These fungi are found in various environments and, like Beauveria, some are known for their insecticidal properties.

Paecilomyces fumosoroseus asm.orgnih.gov

Paecilomyces tenuipes semanticscholar.org

Beyond the more commonly cited genera, this compound production has been identified in a number of other fungal groups. nih.gov

Polyporus : Certain species within this genus of bracket fungi are known to produce this compound. nih.gov

Isaria : This genus, which is closely related to Paecilomyces, contains several species that synthesize this compound. nih.govnih.gov

Cordyceps cateniannulata

Cordyceps chanhua

Fungal Genus/SpeciesThis compound Production Confirmed
PolyporusYes nih.gov
IsariaYes nih.govnih.gov
Cordyceps cateniannulataYes
Cordyceps chanhuaYes

Natural Production by Fungal Genera

Significance in Biomedical and Agricultural Research

This compound's unique chemical structure and biological functions have made it a subject of intense scientific investigation. nih.gov Its ability to act as an ionophore, transporting ions across biological membranes, is central to its various effects. nih.govjku.at This property underlies its cytotoxicity and has implications for its applications in both pest control and medicine. researchgate.net

Historical Context in Pest Control

The journey of this compound in scientific research began with the discovery of its potent insecticidal activity. frontiersin.orgnih.gov It was first isolated from the entomopathogenic fungus Beauveria bassiana, which is used as a biological control agent against a wide range of insect pests. nih.govwikipedia.org

The insecticidal effects of this compound have been documented against various insect species. preprints.org Its mode of action involves disrupting the insect's cellular functions, leading to mortality. researchgate.net Research has demonstrated its efficacy against pests such as the two-spotted spider mite (Tetranychus urticae), with studies showing significant mortality rates and inhibition of egg hatching. researchgate.net The use of Beauveria bassiana and its metabolites like this compound represents a more environmentally friendly approach to pest management compared to synthetic chemical pesticides. nih.gov

Table 1: Documented Insecticidal Activity of this compound
Target PestObserved Effect
Aedes aegypti (Mosquito)Insecticidal activity confirmed. preprints.org
Calliphora erythrocephala (Blowfly)Insecticidal effect investigated. preprints.org
Lygus spp. (Plant bugs)Potential role against these bugs identified. nih.gov
Schizaphis graminum (Greenbug)Reduced fitness by increasing abortive embryos. nih.gov
Spodoptera frugiperda (Fall armyworm)High cytotoxicity to its cell line. nih.gov
Tetranychus urticae (Two-spotted spider mite)High mortality rates and inhibition of egg hatching. researchgate.net

Emerging Therapeutic Potential

Beyond its agricultural applications, this compound has emerged as a promising candidate for therapeutic development, exhibiting a broad spectrum of bioactivities, including anticancer, antimicrobial, and antiviral properties. frontiersin.orglongdom.orgnih.govnih.gov

The anticancer activity of this compound is a significant area of current research. benthamdirect.comdntb.gov.ua It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. longdom.orgmedchemexpress.com The primary mechanism behind this is its ability to increase intracellular calcium levels, which in turn triggers oxidative stress and activates cell death pathways. researchgate.netbenthamdirect.com Studies have demonstrated its potential to inhibit tumor growth and reduce tumor volume in preclinical models. nih.gov

This compound also possesses notable antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govmdpi.com It has shown effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org Furthermore, it can enhance the efficacy of existing antifungal drugs. mdpi.com Its antiviral activity has also been reported, with studies indicating its potential to inhibit the human immunodeficiency virus type-1 (HIV-1) integrase. frontiersin.orgmdpi.com

Table 2: Overview of the Therapeutic Potential of this compound
Therapeutic AreaMechanism of ActionKey Findings
Anticancer Induces apoptosis by increasing intracellular Ca2+, leading to oxidative stress. researchgate.netbenthamdirect.comInhibits proliferation of various human cancer cell lines. longdom.org Reduces tumor volume and weight in animal models. nih.gov
Antimicrobial Disrupts cellular processes in bacteria and fungi. nih.govActive against Gram-positive and Gram-negative bacteria. frontiersin.org Shows synergistic effects with antifungal drugs like ketoconazole (B1673606). wikipedia.orgmdpi.com
Antiviral Inhibits viral enzymes. frontiersin.orgEffective inhibitor of HIV-1 integrase. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H59N3O9 B3025784 Beauvericin A

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUGYVKOYKGIRB-PGVJVUNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beauvericin a Biosynthesis and Biotransformation

Molecular and Enzymatic Mechanisms of Beauvericin (B1667859) A Synthesis

The production of Beauvericin A is governed by a series of precise enzymatic reactions, initiated by the activation of precursor molecules and culminating in the formation of the cyclic hexadepsipeptide.

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway d-nb.infomdpi.comnih.govnih.govmdpi.comwikipedia.org. NRPSs are large, modular multi-enzyme complexes that assemble amino acids, and in the case of depsipeptides like this compound, also hydroxy acids, into complex molecular structures d-nb.infomdpi.com. Unlike ribosomal protein synthesis, which relies on mRNA templates and tRNA, NRPSs utilize a stepwise condensation mechanism, where each module within the enzyme is responsible for the recognition, activation, and incorporation of a specific building block d-nb.infomdpi.com. This pathway allows for the creation of molecules with non-proteinogenic amino acids, modified residues, and unique linkages, such as the ester bonds found in depsipeptides.

The central enzyme responsible for this compound biosynthesis is Beauvericin Synthetase (BEAS). This enzyme exhibits several key characteristics that define its role in the pathway.

BEAS is a large, multifunctional enzyme, typically existing as a single polypeptide chain with a molecular mass around 250 kDa mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netnih.govjst.go.jpresearchgate.net. However, the gene encoding BEAS can produce a larger protein (e.g., ~351 kDa) which may include associated protein components or represent the full functional complex nih.govmdpi.comresearchgate.net. This enzyme is organized into modules, with each module containing distinct catalytic domains that perform specific biochemical reactions necessary for assembling the hexadepsipeptide d-nb.infomdpi.commdpi.comuniprot.orgresearchgate.net. This modular design allows for the programmed and sequential incorporation of precursor units.

A critical modification step in this compound synthesis is the N-methylation of the phenylalanine residues. This process is facilitated by S-Adenosyl-L-Methionine (AdoMet), which acts as the essential methyl group donor d-nb.infomdpi.comnih.govfrontiersin.orgresearchgate.netnih.govjst.go.jpresearchgate.netnih.gov. A dedicated methyltransferase (MT) domain within the BEAS enzyme catalyzes this methylation, typically occurring on the phenylalanine residue while it is bound to the enzyme via a thioester linkage d-nb.infouniprot.org.

The fundamental building blocks for this compound are D-hydroxyisovaleric acid (D-HYIV) and L-phenylalanine (L-Phe) d-nb.infomdpi.comnih.govnih.govmdpi.comwikipedia.orgfrontiersin.orgresearchgate.netnih.govcore.ac.uknih.gov. D-HYIV is derived from 2-ketoisovalerate (2-Kiv) through a stereospecific reduction catalyzed by the enzyme ketoisovalerate reductase (KIVR) mdpi.comuniprot.orgresearchgate.netasm.orgmdpi.com. L-phenylalanine serves as the amino acid precursor, which is subsequently N-methylated during the synthesis process d-nb.infomdpi.comnih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govjst.go.jpresearchgate.netnih.govcore.ac.uknih.govasm.orgacs.orgmdpi.com.

The biosynthesis of this compound proceeds through a series of well-defined catalytic steps:

Activation: The precursor molecules, D-HYIV and L-Phe, are first activated by adenylation (A) domains within the BEAS enzyme. This process converts them into aminoacyl-adenylates or hydroxyacyl-adenylates, utilizing ATP mdpi.commdpi.comuniprot.orgnih.gov.

Thioesterification: Following activation, these intermediates are transferred to the phosphopantetheine arms of thiolation (T) domains, also known as peptidyl carrier protein (PCP) domains, forming thioester conjugates mdpi.comuniprot.org.

N-Methylation: The N-methyltransferase (MT) domain methylates the L-phenylalanine residue, using AdoMet as the methyl donor. This occurs while the phenylalanine is attached as a thioester to the carrier protein d-nb.infomdpi.comnih.govfrontiersin.orgresearchgate.netnih.govjst.go.jpresearchgate.net.

Peptide/Ester Bond Formation: Condensation (C) domains are responsible for catalyzing the formation of peptide bonds between amino acid units and ester bonds between amino acids and hydroxy acids. This step is iterative, gradually elongating the nascent peptide chain d-nb.infomdpi.commdpi.comuniprot.orgresearchgate.netnih.gov.

Hexadepsipeptide Synthesis: The sequential incorporation of three units of D-HYIV and three units of N-methyl-L-phenylalanine results in the formation of a linear hexadepsipeptide precursor mdpi.comnih.govmdpi.comwikipedia.orgresearchgate.netresearchgate.netcore.ac.uknih.gov.

Cyclization: Finally, a thioesterase (TE) domain, or a terminal condensation domain (C3), releases the completed linear hexadepsipeptide from the enzyme complex and catalyzes its intramolecular cyclization, yielding the final cyclic hexadepsipeptide structure of this compound mdpi.comresearchgate.netresearchgate.netcore.ac.uknih.gov.

Data Tables

Table 1: Beauvericin Synthetase (BEAS) Domain Functions

Domain TypeFunction
Adenylation (A)Recognition and activation of amino acid/hydroxy acid substrates
Thiolation (T) / PCPCarrier of activated substrates via phosphopantetheine arm
Methyltransferase (MT)N-methylation of phenylalanine using S-Adenosyl-L-Methionine (AdoMet)
Condensation (C)Catalysis of peptide and ester bond formation
Thioesterase (TE) / CyclizationRelease and intramolecular cyclization of the hexadepsipeptide chain

Table 2: Catalytic Steps in this compound Biosynthesis

StepDescriptionKey Enzyme Domain(s)Cofactor/Donor
ActivationSubstrate activation to adenylatesAdenylation (A)ATP
ThioesterificationTransfer of activated substrate to phosphopantetheine armThiolation (T) / PCP
N-MethylationMethylation of L-phenylalanineMethyltransferase (MT)S-Adenosyl-L-Methionine (AdoMet)
Peptide/Ester Bond FormationSequential elongation of the depsipeptide chainCondensation (C)
Hexadepsipeptide SynthesisAssembly of the linear precursor from three D-HYIV and three N-Me-L-Phe unitsMultiple C domains
CyclizationRelease from enzyme and intramolecular ring closureThioesterase (TE)

Compound List:

this compound (BEA)

Beauvericin

Enniatin (ENN)

D-hydroxyisovaleric acid (D-HYIV)

L-Phenylalanine (L-Phe)

N-methyl-L-phenylalanine (N-Me-L-Phe)

S-Adenosyl-L-Methionine (AdoMet)

2-ketoisovalerate (2-Kiv)

Ketoisovalerate reductase (KIVR)

Beauvericin Synthetase (BEAS)

Beauvericin nonribosomal cyclodepsipeptide synthetase

Bassianolide

Beauverolide B

Beauvericin A1, D, E, G2, G3

Allo-beauvericin A

Beauvericin-like structures

Demethylbeauvericin

Beta-phenylserine

Ortho-, meta-, para-fluorophenylalanine

Isoleucine

Norleucine

Leucine

Valine

In Vitro Biological Activities of Beauvericin a

Induction of Programmed Cell Death Pathways

Beauvericin (B1667859) A is a potent inducer of apoptosis, or programmed cell death, in various cell lines. nih.govresearchgate.net This process is primarily mediated through the mitochondrial pathway, which is initiated by the disruption of mitochondrial function. nih.govnih.gov

A key event in Beauvericin A-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.govnih.gov In several cell types, including human non-small cell lung cancer (NSCLC) A549 cells and human colon adenocarcinoma (Caco-2) cells, treatment with this compound results in a significant reduction of ΔΨm. nih.govnih.gov The loss of mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, as it leads to increased mitochondrial permeability and the release of pro-apoptotic factors into the cytoplasm. nih.govresearchgate.net Studies on isolated rat liver mitochondria have shown that this compound can directly deplete the mitochondrial transmembrane potential, leading to uncoupling of oxidative phosphorylation. nih.gov

Following the disruption of the mitochondrial membrane potential, pro-apoptotic proteins are released from the mitochondria into the cytosol. A crucial molecule in this process is cytochrome c. mdpi.comnih.gov The release of cytochrome c into the cytoplasm is a point of no return for the cell, initiating a cascade of enzymatic activations. mdpi.comsemanticscholar.org

Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which in turn activates caspase-9. semanticscholar.org The activation of caspase-9, an initiator caspase, marks the beginning of the caspase cascade. researchgate.netsemanticscholar.org Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. nih.govnih.govsemanticscholar.org

Studies in human leukemia cells (CCRF-CEM) and human NSCLC A549 cells have demonstrated that this compound treatment leads to increased release of cytochrome c from the mitochondria, followed by a dose-dependent increase in the activity of caspase-3. nih.govnih.gov The activation of caspase-3 is a central event in the execution phase of apoptosis, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies. nih.govresearchgate.net The activation of both caspase-9 and caspase-3 has been confirmed in various cell lines following exposure to this compound. researchgate.net

Table 2: Key Molecular Events in this compound-Induced Apoptosis

Molecular Event Description Cell Line Examples Reference(s)
Mitochondrial Membrane Potential Disruption Significant reduction in ΔΨm, leading to mitochondrial dysfunction. NSCLC A549, Caco-2 nih.govnih.gov
Cytochrome c Release Release of cytochrome c from the mitochondria into the cytosol. CCRF-CEM, NSCLC A549 mdpi.comnih.govnih.gov
Caspase-9 Activation Activated by the cytochrome c/Apaf-1 complex; acts as an initiator caspase. KB, KBv200 researchgate.net

| Caspase-3 Activation | Activated by caspase-9; acts as an effector caspase, leading to the execution of apoptosis. | CCRF-CEM, NSCLC A549 | nih.govnih.gov |

Modulation of Bcl-2 Family Proteins (e.g., Bax, p-Bad, p-Bcl-2)

This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. In human non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound resulted in a concentration- and time-dependent induction of apoptosis. This was accompanied by an upregulation of the pro-apoptotic proteins Bax and Bak, as well as the phosphorylated form of Bad (p-Bad). Conversely, the expression of the anti-apoptotic protein p-Bcl-2 was downregulated, while the levels of Bcl-X(L) and Bad remained unchanged nih.gov. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade nih.gov.

Similarly, in human astrocyte (GHA) cells, exposure to this compound led to an increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state nih.gov. The Bcl-2 family proteins are central to controlling the permeabilization of the outer mitochondrial membrane, a crucial step in the mitochondrial pathway of apoptosis mdpi.com. The modulation of these proteins by this compound highlights its potential to trigger programmed cell death by targeting the mitochondria. The function and abundance of Bcl-2 family proteins can be influenced by post-translational modifications such as phosphorylation, which can either promote or inhibit their activity depending on the specific protein and cellular context researchgate.net. The observed changes in p-Bad and p-Bcl-2 levels upon this compound treatment suggest that the compound may interfere with the signaling pathways that regulate these modifications nih.gov.

Mechanisms of Oxidative Stress Induction

A significant mechanism underlying the biological activity of this compound is the induction of oxidative stress. This mycotoxin has been demonstrated to increase the production of reactive oxygen species (ROS) in various cell types, leading to cellular damage and apoptosis frontiersin.orgresearchgate.netbohrium.comresearchgate.net. In human colon adenocarcinoma (Caco-2) cells, this compound exposure led to a rapid and significant increase in ROS levels nih.gov. This was accompanied by a decrease in the levels of reduced glutathione (B108866) (GSH) and an increase in oxidized glutathione (GSSG), indicating a state of oxidative imbalance nih.gov.

The generation of ROS can lead to lipid peroxidation, damaging cellular membranes and further contributing to cytotoxicity nih.govresearchgate.net. The accumulation of ROS is a key factor in this compound-induced apoptosis, as antioxidants have been shown to mitigate its toxic effects. For instance, pretreatment with the antioxidant N-acetylcysteine (NAC) partially attenuated the cytotoxic effects of this compound in human astrocyte cells by reducing ROS levels nih.gov.

The induction of oxidative stress by this compound is closely linked to its effects on mitochondria. The disruption of mitochondrial function can lead to an increase in ROS production, creating a vicious cycle that amplifies cellular damage researchgate.net. This mitochondrial-dependent ROS generation is a key component of the apoptotic process initiated by this compound nih.govnih.gov. The cell possesses antioxidant defense mechanisms, including enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), to counteract oxidative damage. However, exposure to this compound can overwhelm these defenses, leading to cell death researchgate.net.

Indirect Effects on DNA Integrity (e.g., through Reactive Oxygen Species, Cell Cycle Arrest, Apoptosis)

This compound can indirectly affect DNA integrity through several mechanisms, primarily mediated by the induction of oxidative stress, cell cycle arrest, and apoptosis. While some studies have reported DNA fragmentation and the formation of chromosomal aberrations and micronuclei at cytotoxic concentrations, there is no conclusive evidence to suggest that this compound is directly genotoxic nih.goveuropa.eumedchemexpress.com. Instead, the observed DNA damage is considered a secondary consequence of the cellular stress induced by the toxin europa.euresearchgate.net.

The increased production of reactive oxygen species (ROS) is a major contributor to this indirect DNA damage. ROS can oxidize DNA bases and cause strand breaks, leading to genetic instability europa.euresearchgate.net. This oxidative DNA damage can trigger cellular responses such as cell cycle arrest, allowing time for DNA repair. However, if the damage is too severe, it can lead to the initiation of apoptosis nih.govresearchgate.net.

This compound has been shown to cause cell cycle arrest at different phases in various cell lines. For example, in CHO-K1 cells, it can induce a G0/G1 arrest, while in other contexts, a G2/M arrest has been observed nih.govresearchgate.net. This cell cycle disruption prevents the proliferation of damaged cells and can ultimately lead to apoptosis. The apoptotic process itself involves the activation of endonucleases that cleave DNA into fragments, a hallmark of programmed cell death researchgate.net. Therefore, the DNA fragmentation observed in this compound-treated cells is often a result of the apoptotic cascade rather than a direct interaction of the mycotoxin with DNA researchgate.netnih.gov.

Enzyme Inhibition Mechanisms (e.g., Cathepsin B, Cholesterol Acyltransferase)

This compound has been identified as an inhibitor of specific enzymes, contributing to its diverse biological activities. One notable target is Cathepsin B (CTSB), a lysosomal cysteine protease. Studies have shown that this compound can directly interact with and inhibit the activity of both human and mouse Cathepsin B nih.govnih.gov. Enzyme kinetic analyses have revealed that this compound acts as an uncompetitive inhibitor of Cathepsin B nih.govnih.govresearchgate.net. This means that it binds to the enzyme-substrate complex, rather than the free enzyme, to exert its inhibitory effect. Molecular docking studies have further identified a putative binding site for this compound on human Cathepsin B nih.govnih.gov. The inhibition of Cathepsin B, which is often overexpressed in tumors and involved in cancer progression, suggests a potential mechanism for the anti-cancer properties of this compound nih.gov.

Another enzyme inhibited by this compound is Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase. This enzyme is involved in the esterification of cholesterol, a key process in cellular cholesterol homeostasis. The inhibition of ACAT by this compound points to its potential hypolipidemic effects mdpi.com. By interfering with cholesterol metabolism, this compound may have implications for conditions associated with high cholesterol levels.

Spectrum of Biological Activities in Cell-Based Assays

Cytotoxicity Against Various In Vitro Cell Lines (e.g., Human Leukemia CCRF-CEM, NSCLC A549, NCI-H460, Pancreatic Carcinoma MIA Pa Ca-2, HL-60, Retinoblastoma Y79, HepG2, PC3, MDA-MB-231)

This compound has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines in vitro. frontiersin.orgnih.gov Its ability to induce cell death has been documented in hematological malignancies as well as solid tumors.

In human leukemia cell lines, this compound has shown potent cytotoxic effects. For instance, it has been reported to be active against the human T-cell lymphoblast-like cell line CCRF-CEM. nih.gov Furthermore, studies on human promyelocytic leukemia cells (HL-60) and monocytic lymphoma cells (U-937) have shown a dose-dependent decrease in cell viability upon exposure to this compound, with estimated 50% cytotoxic concentrations (CC50) at 24 hours of approximately 15 µM and 30 µM, respectively. researchgate.net

The cytotoxicity of this compound extends to various solid tumor cell lines. In non-small cell lung cancer (NSCLC), it has been shown to induce apoptosis in A549 cells. nih.gov It has also exhibited cytotoxic effects against pancreatic carcinoma MIA Pa Ca-2 cells. In studies with the H4IIE hepatoma cell line, this compound displayed high toxicity with IC50 values in the low micromolar range. nih.gov Furthermore, its cytotoxic and migration-inhibitory activities have been evaluated against the metastatic prostate cancer cell line PC-3M. acs.org The compound has also been tested against the human retinoblastoma Y79 and breast cancer MDA-MB-231 cell lines.

The following table summarizes the reported cytotoxic activities of this compound against various human cancer cell lines.

Cell LineCancer TypeReported Activity
CCRF-CEMHuman LeukemiaCytotoxic
A549Non-Small Cell Lung CancerApoptosis-inducing
NCI-H460Non-Small Cell Lung CancerNot specified
MIA Pa Ca-2Pancreatic CarcinomaCytotoxic
HL-60Promyelocytic LeukemiaCytotoxic (CC50 ≈ 15 µM at 24h) researchgate.net
Y79RetinoblastomaCytotoxic
HepG2Hepatocellular CarcinomaCytotoxic nih.gov
PC3Prostate CancerCytotoxic
MDA-MB-231Breast CancerCytotoxic

This table is for informational purposes and summarizes findings from various research studies. The specific cytotoxic concentrations and experimental conditions may vary between studies.

Antimicrobial Activities

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against both bacteria and fungi. nih.gov It is active against both Gram-positive and Gram-negative bacteria. frontiersin.orgresearchgate.net Unlike antibiotics such as penicillin, which target peptidoglycan biosynthesis, the cell wall is not the primary target of this compound's antibacterial action; instead, it is thought to affect other cellular organelles or enzyme systems. nih.gov

Its antibacterial efficacy has been noted against various pathogenic bacteria. nih.gov In particular, it has shown strong activity against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) value of 3.91 μM, which is comparable to the antibiotic amoxicillin. nih.gov It has also demonstrated activity against Escherichia coli. nih.gov Furthermore, this compound has been found to be active against Mycobacterium species. mdpi.com

In addition to its antibacterial properties, this compound also possesses antifungal activity. It has been shown to be effective against the human pathogenic yeast Candida albicans. nih.gov Interestingly, its antifungal effect can be significantly enhanced when used in combination with other antifungal agents. For example, when combined with ketoconazole (B1673606), this compound exhibits a potent fungicidal effect against Candida parapsilosis at low concentrations. wikipedia.org This synergistic activity suggests that this compound may also function as a chemosensitizing agent, potentially by inhibiting efflux pumps that confer drug resistance in fungi. mdpi.com

Antibacterial Efficacy Against Gram-Positive Bacteria and Mycobacteria

This compound has demonstrated notable antibacterial activity against various Gram-positive bacteria. wikipedia.orgnih.gov Studies have shown its efficacy against species such as Bacillus subtilis, Staphylococcus haemolyticus, and methicillin-resistant Staphylococcus aureus (MRSA). bohrium.commdpi.comnih.gov The minimum inhibitory concentrations (MICs) of this compound and related compounds against S. aureus and MRSA have been reported to range from 4 to 32 µg/mL. mdpi.com Furthermore, this compound is active against mycobacteria, including Mycobacterium tuberculosis. wikipedia.orgnih.gov Research has highlighted its inhibitory effects on Mycobacterium smegmatis, a non-pathogenic model organism for tuberculosis research. mdpi.com

Antibacterial Efficacy Against Gram-Negative Bacteria (Comparative Studies)

The efficacy of this compound against Gram-negative bacteria presents a more complex picture. Some studies report that it possesses broad-spectrum activity, affecting both Gram-positive and Gram-negative bacteria without significant selectivity. bohrium.comnih.gov For instance, antibacterial activity has been observed against Gram-negative pathogens such as Pseudomonas lachrymans, Agrobacterium tumefaciens, Escherichia coli, and Xanthomonas vesicatoria, with median effective inhibitory concentrations (IC50) ranging from 18.4 to 70.7 μg/mL. bohrium.com However, other comparative analyses indicate that this compound is significantly more active against Gram-positive bacteria and mycobacteria, with no substantial activity observed against the tested Gram-negative strains in those particular studies. nih.govmdpi.com This discrepancy suggests that the effectiveness of this compound against Gram-negative bacteria may be strain-specific or influenced by the experimental conditions.

Bacterial TypeSpeciesActivity Level
Gram-PositiveBacillus subtilisActive
Gram-PositiveStaphylococcus haemolyticusActive
Gram-PositiveMethicillin-resistant Staphylococcus aureus (MRSA)Active
MycobacteriaMycobacterium tuberculosisActive
Gram-NegativeEscherichia coliVariable Activity Reported
Gram-NegativePseudomonas lachrymansVariable Activity Reported
Antifungal Efficacy and Synergistic Interactions with Antifungal Agents (e.g., Ketoconazole)

While this compound on its own generally shows limited antifungal activity, it exhibits potent synergistic effects when combined with other antifungal drugs. nih.govmdpi.com A significant interaction has been documented with ketoconazole. wikipedia.orgnih.govmdpi.com When used in combination, this compound and ketoconazole demonstrate remarkable antifungal activity against a wide range of fungal pathogens, including various species of Candida (such as C. albicans, C. parapsilosis, C. glabrata, C. krusei, and C. tropicalis), Aspergillus (including A. fumigatus, A. niger, and A. terreus), and other fungi like Saccharomyces cerevisiae, Cryptococcus neoformans, and Fusarium oxysporum. nih.gov One study highlighted that the combination of this compound and ketoconazole was over 100-fold more effective than either compound used alone. nih.gov This synergistic relationship offers a promising strategy for enhancing the efficacy of existing antifungal treatments. nih.govnih.gov

Antiviral Activity (e.g., HIV-1 Integrase Inhibition, Potential Against SARS-CoV-2)

This compound has been identified as a potent inhibitor of the human immunodeficiency virus type-1 (HIV-1) integrase, an enzyme crucial for the integration of the viral genome into the host's DNA. nih.govnih.govnih.govfrontiersin.org Its inhibitory activity, with a reported IC50 of 1.9 μM, is considered more effective than that of structurally similar compounds like enniatins. nih.govmdpi.com This suggests that the specific structural features of this compound are key to its antiviral function. nih.gov

More recently, the potential of this compound against SARS-CoV-2, the virus responsible for COVID-19, has been explored through in silico studies. nih.gov Molecular docking and dynamic simulations have been used to predict the biomolecular interactions between this compound and various SARS-CoV-2 proteins. nih.gov These computational models suggest that this compound can bind with strong and stable interactions to the main protease (Mpro) of the virus, a critical enzyme for viral replication. nih.gov

Mechanisms of Action on Microbial Targets (e.g., Cell Organelles, Enzyme Systems)

The primary mechanism behind this compound's broad biological activities is its function as an ionophore. wikipedia.orgnih.govresearchgate.net It can form complexes with alkali and alkaline earth metal ions, particularly calcium (Ca2+), and transport them across biological membranes. wikipedia.orgfrontiersin.orgresearchgate.net This disruption of ion homeostasis is a key factor in its antimicrobial and cytotoxic effects. researchgate.net

In bacteria, the mode of action is not directed at the cell wall, unlike antibiotics such as penicillin. nih.gov Instead, it is thought to target other cellular components like organelles or enzyme systems. nih.gov this compound can cause depolarization of the bacterial membrane and inhibit the synthesis of macromolecules. nih.govmdpi.com By increasing the permeability of membranes to ions, it can lead to the uncoupling of oxidative phosphorylation. researchgate.net

This ionophoric activity also plays a role in its synergistic antifungal effects and potential antiviral actions by altering cellular signaling pathways that are dependent on ion concentrations. nih.gov

Insecticidal Activity Against Arthropod Pests

Activity Spectrum (e.g., Aedes aegypti, Calliphora erythrocephala, Lygus spp., Spodoptera frugiperda, Schizaphis graminum, Leptinotarsa decemlineata, Artemia salina)

This compound exhibits potent insecticidal activity against a broad spectrum of arthropod pests. nih.gov Its toxicity was first noted against the brine shrimp, Artemia salina, which is often used as a model organism in toxicological studies. nih.gov

Subsequent research has confirmed its effectiveness against a variety of significant pests. It is toxic to the larvae of the yellow fever mosquito, Aedes aegypti, with some studies reporting high mortality rates at low concentrations. nih.govmdpi.comresearchgate.net For instance, methanolic extracts containing beauvericins showed LC50 values as low as 0.4653 ppm after 48 hours against 3rd instar larvae. researchgate.net

The compound has also demonstrated insecticidal effects against the blowfly Calliphora erythrocephala, the fall armyworm (Spodoptera frugiperda), the greenbug aphid (Schizaphis graminum), and plant bugs of the Lygus species. nih.govnih.gov Studies on S. frugiperda have shown this compound to have the highest cytotoxicity among 16 different fungal metabolites tested against its cell line (SF-9). nih.gov Additionally, its activity against the Colorado potato beetle (Leptinotarsa decemlineata) has been documented, highlighting its potential as a broad-spectrum insecticidal agent. nih.gov

Arthropod PestCommon NameObserved Activity
Aedes aegyptiYellow Fever MosquitoLarvicidal
Calliphora erythrocephalaBlowflyInsecticidal
Lygus spp.Plant BugsInsecticidal
Spodoptera frugiperdaFall ArmywormCytotoxic to cell lines
Schizaphis graminumGreenbug AphidInsecticidal
Leptinotarsa decemlineataColorado Potato BeetleInsecticidal
Artemia salinaBrine ShrimpToxic
Acaricidal Activity (e.g., Sarcoptes scabiei)

This compound has demonstrated significant acaricidal properties against Sarcoptes scabiei, the mite responsible for scabies. In vitro studies have shown its effectiveness across all developmental stages of the mite. nih.govnih.govnih.gov At concentrations of 0.5 µM and 5 µM, this compound exhibited higher activity against adult mites and eggs of S. scabiei compared to commercially available treatments like dimpylate and ivermectin. nih.govnih.govnih.gov

One study highlighted that this compound was particularly effective at inhibiting the hatching of S. scabiei eggs at a concentration of 5 µM. nih.gov The mechanism of its acaricidal action is thought to be related to its ionophoric properties, which can induce apoptosis and DNA fragmentation in the mites. nih.gov Notably, cell sensitivity assays have indicated low toxicity of this compound against primary human fibroblast skin cells, suggesting a potential for targeted activity against the mites. nih.govnih.govnih.gov

Table 1: In Vitro Acaricidal Activity of this compound Against Sarcoptes scabiei
Life StageConcentrationObserved EffectComparison
Adults0.5 µM and 5 µMHigher activityCompared to dimpylate and ivermectin nih.govnih.govnih.gov
Eggs0.5 µM and 5 µMHigher activityCompared to dimpylate and ivermectin nih.govnih.govnih.gov
Eggs5 µMBest inhibition of hatchingAmong all molecules tested nih.gov
Modulation of Arthropod Cellular Defenses and Microbial Flora

This compound has been shown to modulate the cellular defenses of arthropods. It is suggested that this metabolite can overpower insect cell defenses, which include antimicrobial lipids and phenols, as well as enzyme inhibitors and proteins. frontiersin.org Furthermore, this compound plays a role in neutralizing ATP-binding cassette (ABC) transporters in arthropods. nih.gov These transporters are often involved in the efflux of pesticides, and their inhibition by this compound can resensitize resistant pest populations to various treatments. nih.gov

In addition to its effects on cellular defenses, this compound has been found to inhibit the growth of an insect's microbial flora. frontiersin.org This can reduce competition for nutrients within the host, potentially aiding in the pathogenicity of the producing fungus. frontiersin.org Studies on the fall armyworm, Spodoptera frugiperda, have shown that infection by Beauveria bassiana (a producer of this compound) leads to a reconstruction of the gut microbial community. mdpi.com

Anti-Platelet Aggregation Activity

Several reviews on the biological activities of this compound list platelet activation as one of its properties. mdpi.com However, detailed in vitro studies specifically demonstrating and quantifying its anti-platelet aggregation activity were not found in the available search results. One study did isolate a new platelet aggregation inhibitor, bassiatin (B1244138), from the cultured broth of Beauveria bassiana, which was shown to inhibit ADP-induced aggregation of rabbit platelets. nih.gov It is important to note that bassiatin is a different compound from this compound. Therefore, while the potential for this compound to affect platelet function is noted, specific experimental data on its anti-platelet aggregation effects are currently lacking.

Anti-Angiogenic Activity

This compound has demonstrated potent anti-angiogenic activity in vitro. mdpi.commdpi.comresearchgate.netmdpi.com This activity has been observed in studies using Human Umbilical Vein Endothelial Cells (HUVEC-2). mdpi.commdpi.comresearchgate.netmdpi.com The compound inhibits the formation of endothelial cell networks, a key process in angiogenesis. mdpi.comresearchgate.net

This anti-angiogenic effect is observed at sublethal concentrations. For instance, complete disruption of HUVEC-2 network formation was seen at a concentration of 3.0 µM, which is below the IC₅₀ (7.5 µM) and IC₂₅ (5.0 µM) values for this cell type after 16 hours of exposure. mdpi.comresearchgate.net The ability of this compound to inhibit both the vessel-forming and migratory abilities of HUVEC cells at subtoxic concentrations has also been reported. nih.gov

Table 2: In Vitro Anti-Angiogenic Activity of this compound on HUVEC-2 Cells
ConcentrationObserved EffectReference
3.0 µMComplete disruption of endothelial cell network formation mdpi.comresearchgate.net
Sublethal concentrationsInhibition of vessel forming and migratory ability nih.gov

Inhibition of Cell Motility (Haptotaxis)

At sub-cytotoxic concentrations, this compound has been shown to inhibit the directional motility of cancer cells, a process known as haptotaxis. mdpi.com This inhibitory effect on cell migration has been observed in various metastatic cancer cell lines, including prostate cancer (PC-3M) and breast cancer (MDA-MB-231) cells. mdpi.comresearchgate.net

For PC-3M cells, migration was inhibited at concentrations ranging from 2.0 to 2.5 µM, with approximately 50% inhibition at around 3.0 µM. mdpi.comresearchgate.net In the case of MDA-MB-231 cells, inhibition of migration was observed at concentrations between 3.0 and 4.0 µM, with about 50% inhibition at approximately 5.0 µM. mdpi.comresearchgate.net

Table 3: In Vitro Inhibition of Cancer Cell Motility by this compound
Cell LineConcentration Range for InhibitionConcentration for ~50% InhibitionReference
PC-3M (Prostate Cancer)2.0 – 2.5 µM~3.0 µM mdpi.comresearchgate.net
MDA-MB-231 (Breast Cancer)3.0 – 4.0 µM~5.0 µM mdpi.comresearchgate.net

Immunomodulatory Properties (e.g., Dendritic Cell Activation via TLR4)

This compound exhibits immunostimulatory effects on dendritic cells (DCs) by activating the Toll-like receptor 4 (TLR4) signaling pathway. japsonline.comresearchgate.net This activation of murine bone marrow-derived dendritic cells (BMDCs) is indicated by elevated expression of IL-12 and CD86. japsonline.comresearchgate.net

The mechanism of action involves both MyD88- and TRIF-dependent signaling pathways, which are downstream of TLR4. japsonline.com Studies using BMDCs from knockout mice showed that the production of inflammatory cytokines and chemokines in response to this compound was significantly reduced in Myd88-deficient cells and almost absent in Myd88/Trif double-deficient cells. japsonline.com Furthermore, this compound did not induce IL-12 or IFNβ production in Tlr4-deficient BMDCs, confirming that TLR4 is a functional target of the compound. japsonline.com Luciferase reporter assays have also shown that this compound stimulation promotes NF-κB activation in HEK-293 cells that overexpress mTLR4/CD14/MD2. japsonline.comresearchgate.net

Endocrine Receptor Antagonism (e.g., Androgen Receptor)

This compound has been identified as an antagonist of the human androgen receptor (AR). In vitro studies have shown that it can suppress exogenous androgen-induced AR-mediated transcriptional activation. The antagonistic activity of this compound is characterized by an IC₅₀ value of 1.67 x 10⁻⁶ M.

The mechanism of this antagonism involves the interference of cytosolic AR dimerization. This compound suppresses the dimerization of the AR in the cytoplasm, which in turn blocks the translocation of the activated AR proteins to the nucleus.

Table 4: In Vitro Androgen Receptor Antagonism by this compound
ParameterValueMechanism
IC₅₀ for AR Antagonism1.67 x 10⁻⁶ MSuppression of androgen-induced transcriptional activation
Cellular EffectSuppression of AR dimerization in the cytoplasmBlocks translocation of activated AR to the nucleus

Interference with Smooth Muscle Contraction

This compound has demonstrated a notable capacity to interfere with the contraction of smooth muscle tissues in preclinical studies. Research conducted on isolated guinea pig terminal ilea, which had been precontracted with potassium chloride, showed that this compound could induce a concentration-dependent decrease in the force of contraction. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.86 microMolar. nih.gov This activity suggests a direct influence of the compound on the physiological mechanisms governing smooth muscle function. The observed effect points towards an interaction with ion channels, potentially those related to calcium, sodium, or potassium, which are crucial for muscle contraction. nih.gov

Table 1: Effect of this compound on Smooth Muscle Contraction

Tissue PreparationPre-contraction AgentEffect of this compoundIC50 Value
Isolated Guinea Pig Terminal Ileum60 mM Potassium Chloride (KCl)Decreased force of contraction0.86 µM

Impeding Steatosis

This compound has been identified as an agent that can impede steatosis, the abnormal retention of lipids within a cell. nih.gov This activity is primarily attributed to its ability to inhibit the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). researchgate.netfrontiersin.org ACAT plays a critical role in cellular cholesterol metabolism, specifically in the esterification of cholesterol, a process that leads to the formation of cholesteryl esters which can be stored in lipid droplets. By inhibiting this enzyme, this compound interferes with the storage of cholesterol in liver cells, thereby impeding the development of steatosis. nih.gov

In an enzymatic assay utilizing rat liver microsomes, this compound demonstrated its inhibitory effect on ACAT activity with a half-maximal inhibitory concentration (IC50) of 3 µM. nih.gov This inhibition of ACAT is a key mechanism through which this compound exerts its anti-steatotic effects. nih.govfrontiersin.org

Table 2: Inhibition of ACAT by this compound

Enzyme SourceAssay TypeEffect of this compoundIC50 Value
Rat Liver MicrosomesEnzymatic AssayInhibition of ACAT activity3 µM

Reduction of Amyloid Plaque Formation

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest that this compound is involved in the reduction of amyloid plaque formation. Studies have been conducted on related compounds, such as beauveriolides I and III, which have shown an ability to decrease the secretion of amyloid-β peptide. nih.gov However, these findings cannot be directly extrapolated to this compound. Further research is required to determine if this compound possesses any activity related to the modulation of amyloid plaques.

Chemosensitizer Activities through Drug Efflux Pump Inhibition

This compound has been shown to act as a chemosensitizer by inhibiting the function of drug efflux pumps, which are a common mechanism of multidrug resistance in various cells. This activity has been observed in the context of fungal infections, where this compound potentiates the effect of azole antifungal drugs. The underlying mechanism for this synergy is the inhibition of the multidrug ATP-binding cassette (ABC) transporter Cdr1. researchgate.net Inhibition of this transporter by this compound leads to an increased intracellular accumulation of the co-administered drug, thereby enhancing its therapeutic efficacy. researchgate.net

Evidence for this mechanism includes the observed increase in the intracellular levels of rhodamine-6G, a known substrate of Cdr1, in the presence of this compound. researchgate.net Furthermore, the synergistic effect between fluconazole (B54011) and this compound is abrogated when the gene for Cdr1 is deleted, confirming the transporter's role in this interaction. researchgate.net

Table 3: Chemosensitizing Activity of this compound

Organism/Cell LineCo-administered DrugEfflux Pump TargetedObserved Effect
Candida albicansAzoles (e.g., Fluconazole)Cdr1 (ABC transporter)Potentiation of antifungal activity

Structure Activity Relationships Sar and Beauvericin a Analogues

Elucidation of Key Structural Features for Bioactivity

Beauvericin (B1667859) is a cyclic hexadepsipeptide composed of three D-hydroxy-isovaleryl units and three N-methyl-phenylalanyl residues in an alternating pattern. nih.govnih.gov It belongs to the enniatin family of antibiotics but is distinguished by the nature of its N-methylamino acid, a difference that leads to distinct bioactivities. nih.govnih.gov

The N-methylation of the amino acid residues is a critical structural feature. For instance, beauvericin is a more potent inhibitor of HIV-1 integrase compared to enniatins with similar structures, suggesting that the N-methylated phenylalanine is key to this specific activity. nih.gov

Studies involving the substitution of these residues have provided further insight. The replacement of one, two, or all three N-methyl-L-phenylalanine units with N-methyl-L-3-fluorophenylalanine moieties resulted in a progressive increase in cytotoxicity. acs.orgnih.govvtt.fi This demonstrates that modifications to the aromatic side chain of the N-methylamino acid can directly modulate the compound's cytotoxic potential.

Naturally occurring analogues known as beauvenniatins feature the exchange of one or more N-methyl-phenylalanine residues with other N-methylated amino acids, such as N-methyl-valine or N-methyl-leucine, further highlighting the importance of this position in defining the molecule's identity and function. mdpi.comnih.govresearchgate.net

The chemical nature of the side chains on both the amino acid and the hydroxy acid components is crucial for bioactivity. The D-hydroxy-isovaleric acid (D-Hiv) component, derived from valine, contributes an isopropyl side chain to the beauvericin structure.

Research using precursor-directed biosynthesis has shown that replacing the D-Hiv constituents with 2-hydroxybutyrate moieties, which have a less bulky ethyl side chain, leads to a significant decrease in both cytotoxicity and cell migration inhibitory activity. acs.orgnih.govvtt.fi This finding strongly suggests that a branched side chain, such as the isopropyl group, at these positions is a requirement for these specific biological effects. acs.orgnih.govvtt.fi

The side chain of the amino acid residue (phenylmethyl in the case of beauvericin) also plays a defining role. As noted, altering the phenylmethyl group by adding a fluorine atom increases cytotoxicity. acs.orgnih.govvtt.fi The natural diversity seen in beauvenniatins, which incorporate different aliphatic side chains like isopropyl (from N-methyl-valine) and isobutyl (from N-methyl-leucine), underscores the role of these side chains in the molecule's spectrum of activity. researchgate.netresearchgate.net

A primary mechanism behind beauvericin's biological activity is its function as an ionophore. frontiersin.org It can form lipophilic complexes with essential cations, particularly Ca²⁺, Na⁺, and K⁺, and transport them across biological membranes. jku.atresearchgate.net This action disrupts the normal ionic homeostasis of cells, leading to various downstream effects, including apoptosis. nih.govnih.gov

Beauvericin's ability to increase membrane permeability is a key aspect of its cytotoxicity. nih.govresearchgate.net The molecule can act as a cation carrier or assemble to form ion-selective channels in the membrane. researchgate.netcapes.gov.brmdpi.com This channel-forming capability allows for a selective flux of cations, especially Ca²⁺, into the cell. nih.gov The resulting elevation in intracellular calcium levels is considered a significant factor in its ability to induce cell death in cancer cell lines. nih.govfrontiersin.orgnih.gov

Natural and Artificial Beauvericin A Analogues

Fungi produce a variety of beauvericin analogues, showcasing natural structural diversity. Among these are this compound, C, D, F, and J. mdpi.comnih.govresearchgate.net this compound, for instance, incorporates a D-α-hydroxy-isovalerate (D-Hiv) and a D-α-hydroxy-methylvalerate (D-Hmv) residue.

A notable group of natural analogues are the beauvenniatins, which are hybrid structures. Beauvenniatin A, for example, contains N-methyl-valine in place of an N-methyl-phenylalanine residue. researchgate.net Recently, researchers have also identified a new congener named Beauvenniatin L, which contains an N-methyl-leucine residue. mdpi.comnih.govresearchgate.net

Furthermore, studies have revealed the natural production of beauvericin analogues where one to three of the N-methyl-phenylalanine moieties are replaced by N-methyl-tyrosine. mdpi.comnih.gov This discovery expands the known chemical diversity of naturally produced beauvericins and suggests that fungi can incorporate a wider range of amino acid precursors than previously thought. mdpi.com

Analogue NameStructural Variation from BeauvericinReference
This compoundContains one D-α-hydroxy-methylvalerate (D-Hmv) residue acs.org
Beauvericin C, D, F, JVariations in the hydroxy acid and/or amino acid residues mdpi.comnih.gov
N-Methyl-Tyrosine BeauvericinsOne to three N-methyl-phenylalanine residues are replaced by N-methyl-tyrosine mdpi.comnih.gov
Beauvenniatin AContains N-methyl-valine residue(s) researchgate.net
Beauvenniatin LContains N-methyl-leucine residue(s) mdpi.comnih.govresearchgate.net

Precursor-directed biosynthesis is a powerful technique used to generate novel, "unnatural" analogues of beauvericin. acs.orgnih.govresearchgate.net This method involves feeding a producing fungal strain, such as Beauveria bassiana, with synthetic analogues of the natural precursors, D-2-hydroxyisovalerate (D-Hiv) and L-phenylalanine. acs.orgnih.gov The fungal beauvericin synthetase enzyme, which has a degree of substrate flexibility, can then incorporate these artificial precursors into the final cyclic depsipeptide structure. mdpi.com

This approach has successfully yielded several new beauvericin analogues with altered bioactivities. acs.org For example:

Beauvericins G₁, G₂, and G₃ were produced by feeding the fungus with 2-hydroxybutyrate. These analogues contain one, two, and three 2-hydroxybutyrate units, respectively, replacing the native D-Hiv. acs.orgnih.govvtt.fi

Beauvericins H₁, H₂, and H₃ were generated by supplying dl-3-fluorophenylalanine as a precursor. These compounds incorporate one, two, or three N-methyl-l-3-fluorophenylalanine residues in place of N-methyl-l-phenylalanine. acs.orgnih.govvtt.fi

The biological evaluation of these synthesized analogues provides critical data for understanding structure-activity relationships. acs.org

Analogue SeriesPrecursor FedStructural ModificationEffect on Bioactivity (vs. Beauvericin)Reference
Beauvericins G₁₋₃2-hydroxybutyrateStepwise replacement of D-Hiv with 2-hydroxybutyrateProgressive decrease in cytotoxicity and cell migration inhibition acs.orgnih.govvtt.finih.gov
Beauvericins H₁₋₃dl-3-fluorophenylalanineStepwise replacement of N-methyl-L-Phe with N-methyl-L-3-fluorophenylalanineProgressive increase in cytotoxicity acs.orgnih.govvtt.fi

Precursor-Directed Biosynthesis for Analog Generation

Computational Approaches in Structure-Activity Studies

Computational modeling has become an indispensable tool in modern drug discovery and the study of natural products like this compound. researchgate.netnih.gov These in silico techniques provide deep insights into the molecular interactions that govern biological activity, saving considerable time and resources compared to traditional experimental approaches. nih.gov

In silico modeling, particularly molecular docking, is used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a specific target protein. researchgate.netnih.gov This computational method simulates the interaction between the ligand and the receptor's binding site, calculating a score that estimates the binding affinity. mdpi.comsemanticscholar.org

Several studies have used molecular docking to investigate the therapeutic potential of this compound. For instance, its binding capabilities have been modeled against various viral proteins of SARS-CoV-2. nih.gov Using tools like MolSoft ICM-pro and AutoDock Vina, researchers have simulated the docking of this compound to the main coronavirus protease (3CLpro) and the spike glycoprotein. nih.govnih.gov These simulations generate poses that show how the molecule fits within the protein's active or allosteric sites, forming the basis for understanding its potential inhibitory action. nih.gov

Target ProteinComputational MethodKey Finding/Prediction
SARS-CoV-2 Main Protease (3CLpro)Molecular Docking, Molecular DynamicsFavorable binding energies; stable interaction in active site pockets. nih.gov
SARS-CoV-2 Spike GlycoproteinMolecular Docking, Molecular DynamicsFavorable binding energies; stable interaction predicted. nih.gov
ABC Transporters (e.g., CDR-1 of C. albicans)Molecular DockingPredicted high binding affinity, suggesting a role in overcoming multidrug resistance. nih.gov

Molecular docking and subsequent molecular dynamics (MD) simulations are powerful predictive tools for analyzing the specific interactions between a ligand and its target at an atomic level. nih.govresearchgate.net These analyses go beyond simply predicting if a molecule binds; they reveal the mode of action by identifying the key forces driving the interaction.

For this compound, computational analyses have predicted specific hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of target proteins. nih.gov In the case of the SARS-CoV-2 main protease, docking studies identified a potential hydrogen bond with the residue Glu166 in one pocket and with Asn72 and Lys97 in another. nih.gov MD simulations are then used to validate these findings, confirming the stability of the predicted ligand-protein complex over time by analyzing parameters such as root-mean-square deviation (RMSD), radius of gyration (Rg), and the persistence of hydrogen bonds. nih.govnih.gov Such computational analyses suggest that this compound may act as a competitive or allosteric inhibitor, providing a theoretical framework for its biological activity that can guide further experimental validation. nih.gov

Ecological Roles and Interactions of Beauvericin a

Occurrence in Natural Environments

BEA is found as a secondary metabolite in various agricultural commodities, often associated with fungal contamination. Its presence is indicative of the metabolic capabilities of specific fungal species and their ability to colonize diverse substrates.

Presence in Fungal-Infected Commodities

Beauvericin (B1667859) A has been detected in a wide array of agricultural products, underscoring its prevalence in food and feed chains. It is frequently found in cereals and cereal-based products, as well as other agricultural commodities.

Cereals: BEA is commonly found in grains such as wheat, barley, maize, and rice. wikipedia.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.combrieflands.comwur.nlnih.gov Studies have indicated higher contamination levels in wheat and barley compared to oats in some regions. nih.govresearchgate.net For instance, in Chinese wheat, 5.33% of samples tested positive for BEA, with mean concentrations of 37.69 μg/kg. mdpi.com Serbian maize samples showed BEA contamination ranging from 6.7 to 41 µg/kg. mdpi.com

Dried Fruits, Coffee, and Medicinal Herbs: Beyond cereals, BEA has also been detected in dried fruits, coffee, and medicinal herbs. researchgate.netecronicon.net For example, its presence has been confirmed in Chinese medicinal herbs, with findings suggesting it was not detectable in fresh ginger root but present in dried ginger. ebi.ac.uk

Other Commodities: BEA has also been reported in spices, groundnuts, soybean, and soybean soup. brieflands.comresearchgate.net

Table 1: Occurrence of Beauvericin A in Various Commodities

CommodityReported PresenceTypical Concentration Range (μg/kg)References
WheatFrequent7.80 (median) - 387.67 (max) mdpi.com
BarleyFrequentNot specified nih.govresearchgate.net
MaizeFrequent6.7 - 41 mdpi.com
RiceFrequentUp to 0.47 brieflands.com
OatsSporadicUp to 120 researchgate.net
Dried FruitsDetectedNot specified researchgate.netecronicon.net
CoffeeDetectedNot specified researchgate.netecronicon.net
Medicinal HerbsDetectedNot specified researchgate.netecronicon.netebi.ac.uk
SpicesDetectedNot specified researchgate.net
GroundnutsDetectedNot specified brieflands.com
SoybeanDetectedNot specified brieflands.com

Chemotaxonomic Significance for Fungal Species

The ability to produce specific secondary metabolites, such as BEA, can serve as a valuable chemotaxonomic marker for fungal classification. BEA biosynthesis is primarily associated with specific fungal genera, including Beauveria, Paecilomyces, Polyporus, Isaria, and Fusarium. mdpi.com Research has indicated that BEA production can correlate with phylogenetic relationships, suggesting its utility in distinguishing between closely related fungal species or groups. For instance, a study on Isaria species found that BEA production was linked to specific clades, supporting its role as a chemotaxonomic marker for the I. tenuipes complex. nih.gov Similarly, BEA has been suggested as a chemotaxonomic marker for fungi within the Fusarium genus and the family Cordycipitaceae. researchgate.net

Role in Fungal Pathogenesis and Interspecies Competition

BEA contributes to the ecological success of its producing fungi through various mechanisms, including enhancing virulence and providing a competitive advantage against other microorganisms.

Virulence Factor in Entomopathogenic Fungi

BEA is recognized as a significant virulence factor for entomopathogenic fungi (EPF), particularly Beauveria bassiana. nih.govresearchgate.netnih.govpreprints.orgfrontiersin.org It enhances the fungus's ability to infect and kill insect hosts. Studies have shown that BEA can paralyze insects and contribute to their demise. mdpi.com While not always indispensable, BEA plays a highly significant role in the virulence of B. bassiana against insect hosts. nih.govresearchgate.net The production of BEA by B. bassiana can aid in overcoming insect immune defenses and facilitate fungal invasion. frontiersin.org Furthermore, BEA has demonstrated insecticidal activity against a broad spectrum of insect pests, including Aedes aegypti, Calliphora erythrocephala, Leptinotarsa decemlineata, and Schizaphis graminum. preprints.orgnih.gov

Competitive Advantage Against Other Microorganisms (Fungi, Bacteria)

BEA exhibits broad-spectrum antimicrobial activity, which can confer a competitive advantage to the producing fungi in diverse ecological niches. It shows strong antibacterial activity against human, animal, and plant pathogenic bacteria, with no selectivity between Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.govthefishsite.commdpi.com BEA has been shown to inhibit various bacterial strains, including Bacillus spp., Peptostreptococcus spp., Paenibacillus spp., Clostridium perfringens, and Mycobacterium species. nih.govnih.govmdpi.com While its direct antifungal activity as a single agent is less frequently reported, possibly due to its fungal origin, BEA can enhance the efficacy of other antifungal drugs when used in combination. nih.govmdpi.com For example, BEA combined with ketoconazole (B1673606) showed remarkable antifungal activity against Candida parapsilosis. nih.gov

Table 2: Antimicrobial Spectrum of this compound

Microorganism TypeSusceptible Groups/SpeciesResistant Groups/SpeciesReferences
BacteriaGram-positive bacteria, Mycobacterium spp., Bacillus spp., Peptostreptococcus spp., Paenibacillus spp., Clostridium perfringensGram-negative bacteria mdpi.comnih.govnih.govmdpi.com
FungiCandida parapsilosis (in combination with ketoconazole)Not specified nih.govmdpi.com

Interactions with Co-occurring Mycotoxins

Research using Chinese hamster ovarian (CHO-K1) cells has explored the cytotoxic interactions between this compound, deoxynivalenol (B1670258) (DON), and T-2 toxin. In binary tests, the combination of DON and BEA demonstrated an antagonistic effect on cell viability at various exposure times (24, 48, and 72 hours), as indicated by combination indices (CI) ranging from 1.60 to 25.07. Conversely, the binary combination of BEA and T-2 toxin exhibited a synergistic effect across all tested time points, with CI values between 0.35 and 0.78. When all three mycotoxins were combined (BEA+DON+T-2), a synergistic effect was observed at 24 and 48 hours (CI: 0.47-0.86), transitioning to a moderate antagonistic effect at 72 hours at lower doses (CI: 1.14-1.60) researchgate.netnih.gov. These findings highlight that the interaction type can be dependent on the specific combination of mycotoxins and the duration of exposure.

Another study examining the combined effects of Beauvericin, Citrinin, Moniliformin, and Patulin noted that while additive effects (where combined toxicity is the sum of individual toxicities) are possible, antagonistic interactions (where one mycotoxin reduces the toxicity of another) can also occur nih.gov. Furthermore, Beauvericin and enniatin B have shown additive cytotoxic effects on human hematopoietic progenitors frontiersin.org. In contrast, binary mixtures of enniatin B with deoxynivalenol and nivalenol (B191977) displayed antagonistic effects on Caco-2 cell viability frontiersin.org.

The co-occurrence of Beauvericin with other Fusarium mycotoxins, such as deoxynivalenol or nivalenol, is frequently reported in feedstuffs mdpi.comnih.gov. This underscores the importance of considering these combined toxicological effects on animals, which may differ from the effects of individual mycotoxins mdpi.comnih.gov.

Table 1: Cytotoxic Interaction Profiles of this compound with Other Mycotoxins in Cell Models

Mycotoxin CombinationCell ModelInteraction TypeCombination Index (CI) RangeReference
Beauvericin + DeoxynivalenolCHO-K1Antagonism1.60–25.07 researchgate.netnih.gov
Beauvericin + T-2 ToxinCHO-K1Synergism0.35–0.78 researchgate.netnih.gov
BEA + DON + T-2 ToxinCHO-K1Synergism0.47–0.86 (24-48h) researchgate.netnih.gov
BEA + DON + T-2 ToxinCHO-K1Antagonism1.14–1.60 (72h, low doses) researchgate.netnih.gov
Enniatin B + BeauvericinHematopoietic ProgenitorsAdditiveNot specified frontiersin.org

Biodegradation and Environmental Fate of this compound

The environmental fate of this compound is a critical aspect of understanding its persistence and potential impact on ecosystems. While comprehensive studies specifically detailing BEA's biodegradation pathways are less abundant compared to more prevalent mycotoxins, general principles of mycotoxin degradation and the behavior of this compound in different environmental compartments are being investigated.

Biodegradation: Microbial degradation is a primary mechanism for the breakdown of mycotoxins in the environment. Various microorganisms, including bacteria and yeasts, have demonstrated the capacity to degrade mycotoxins. For instance, studies have shown that certain probiotic bacteria, such as Lactobacillus rhamnosus, Eubacterium crispatus, and Lactobacillus animalis, can degrade this compound in fermentation media. One study reported a mean BEA reduction of 74.8% after 48 hours of incubation with these bacteria, with L. rhamnosus achieving an 83.1% reduction unina.it. Another study indicated that intracellular enzymes of Saccharomyces cerevisiae can degrade this compound nih.gov. However, it is noted that knowledge on the biodegradation and detoxification of cyclodepsipeptides like Beauvericin and enniatins by microorganisms is still scarce frontiersin.org.

Environmental Fate and Persistence: The environmental fate of a compound describes its transport, transformation, and persistence in various environmental compartments such as soil, water, and air labcorp.com. While specific data on BEA's environmental fate are limited, general principles apply.

Soil: Beauveria bassiana conidia, the source of Beauvericin, have been shown to persist in soil for extended periods, with substantial populations recovered after 225–272 days researchgate.net. This suggests that the soil environment can support the survival of the producing organism, potentially leading to continued mycotoxin presence. The persistence of Beauvericin itself in soil and its degradation pathways are not extensively documented in the search results. However, general environmental fate studies assess biodegradation in soil through aerobic and anaerobic transformation studies (e.g., OECD 307) and soil adsorption/desorption studies (e.g., OECD 106) labcorp.combluefrogscientific.com.

Water: Studies on the environmental fate of chemicals in water typically involve assessing biodegradation in aqueous media, hydrolysis, and phototransformation labcorp.combluefrogscientific.com. While not specific to this compound, these methods are standard for evaluating how compounds behave in aquatic environments.

Transformation Products: The transformation of mycotoxins in the environment can lead to the formation of degradation products, which may or may not retain toxicity. Understanding these pathways is crucial for a complete risk assessment mdpi.comnih.gov.

The limited specific data on this compound's biodegradation pathways means that further research is needed to fully elucidate its environmental fate and the persistence of its degradation products.

Production and Fermentation Technologies for Beauvericin a

Optimization of Fungal Fermentation Processes

Optimizing fermentation conditions is paramount for maximizing Beauvericin (B1667859) A yield. This involves fine-tuning culture systems, nutrient supply, and product recovery strategies.

Mycelial liquid culture systems represent a feasible and promising approach for Beauvericin A production nih.govresearchgate.net. BEA is predominantly an intracellular product, with only a small fraction secreted into the fermentation medium nih.govlongdom.orgresearchgate.net. Therefore, strategies that enhance intracellular accumulation and facilitate extraction are critical.

Research has identified optimal conditions for BEA production in liquid cultures. The most effective carbon source is glucose, complemented by peptone as the preferred organic nitrogen source and NaNO3 as the inorganic nitrogen source nih.govmdpi.com. While valine and phenylalanine can serve as precursors, their inclusion as nitrogen sources has not led to increased BEA production, suggesting that the fungi possess sufficient endogenous precursors when provided with an optimal medium nih.govresearchgate.netmdpi.com. The optimal temperature for BEA formation is reported to be between 25-27°C, with an ideal pH of 7.2 longdom.org.

Different fungal species exhibit varying production capacities. For instance, Fusarium oxysporum KFCC 11363P has demonstrated the ability to produce BEA at a level of 420 mg/L in liquid media d-nb.inforesearchgate.net. Fusarium redolens Dzf2, in a batch culture, yielded 194 mg/L of BEA nih.gov. The incubation time also plays a significant role; maximal BEA concentration for Beauveria sp. FKI-1366 was achieved after 6 days of fermentation, while for Fusarium species, the optimal harvesting time is often around four days, after which production may plateau atlantis-press.com.

To overcome limitations such as substrate inhibition and to maintain optimal conditions for extended periods, fed-batch fermentation strategies have been successfully implemented for this compound production nih.govlongdom.orgresearchgate.net. This approach involves the controlled feeding of nutrients, such as glucose, into the fermenter during the culture's growth phase. This not only ensures a continuous supply of essential substrates but also helps mitigate substrate inhibition, a phenomenon observed with high glucose concentrations nih.govresearchgate.net. For example, a modified Monod model incorporating substrate and product inhibition was used to optimize fed-batch fermentation for F. redolens Dzf2, resulting in a 54% increase in BEA yield (299 mg/L) compared to batch cultures (194 mg/L) nih.gov.

Two-phase fermentation (TPF) systems, which involve an aqueous phase for microbial growth and a second phase for product extraction or adsorption, are also recognized for their potential in enhancing the production of natural compounds by mitigating product toxicity and facilitating recovery mdpi.comresearchgate.net. While specific applications of TPF for this compound are less detailed in the reviewed literature compared to other strategies, the principle of in situ product removal is highly relevant.

A highly effective method for increasing this compound yield involves the integration of sorbent materials, such as macroporous polystyrene resins, directly into the fermentation process for in situ product recovery nih.govresearchgate.netbioline.org.br. These resins can efficiently adsorb BEA from the culture broth or mycelia, thereby reducing product feedback inhibition and facilitating downstream separation nih.govresearchgate.netbioline.org.br.

Studies have demonstrated the significant impact of using macroporous polystyrene resin (e.g., X-5) in Fusarium redolens Dzf2 cultures. By introducing the resin, BEA production increased from 194 mg/L to 265 mg/L by Day 7, with approximately 65% of the BEA adsorbed onto the resin mdpi.comencyclopedia.pub. Further enhancements were achieved by renewing the resin and supplementing with glucose on Day 7, leading to a BEA output of 400 mg/L by Day 9, effectively doubling the yield compared to a standard batch culture mdpi.comencyclopedia.pub. This integrated approach of fermentation with in situ product recovery using sorbents is a key strategy for boosting BEA production efficiency nih.govresearchgate.net.

Strain Selection and Engineering for Improved Production

Beyond process optimization, the selection of high-producing fungal strains and the application of genetic engineering techniques offer powerful avenues for enhancing this compound biosynthesis.

The natural diversity of fungal species provides a rich source of high-producing strains. Fusarium species are particularly noted for their superior BEA production capabilities compared to other genera d-nb.inforesearchgate.net. A comprehensive screening of 88 Fusarium isolates revealed that 50 were capable of producing BEA, with yields ranging from 0.01 to 15.82 mg/g of biomass. Fusarium tardicrescens NFCCI 5201 was identified as a particularly high producer, yielding 15.82 mg/g of biomass nih.gov. Other studies have highlighted F. proliferatum and F. nygamai as top producers mdpi.com, while F. oxysporum KFCC 11363P has been reported to produce 420 mg/L d-nb.inforesearchgate.net. Beauveria bassiana also remains a significant producer, with optimized strains reaching yields of up to 400 mg/L in liquid culture nih.gov, and specific strains like Mojokerto yielding 237.49 mg/L atlantis-press.com. Fusarium redolens Dzf2 mycelia have shown a high BEA content of 9.60 mg/g bohrium.com.

Beauvericin biosynthesis is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) known as beauvericin synthetase (BEAS) nih.govlongdom.orgfrontiersin.orgresearchgate.net. This enzyme, a single polypeptide chain of approximately 250 kDa, catalyzes the assembly of BEA from precursor molecules like D-hydroxyisovalerate and L-phenylalanine longdom.orgfrontiersin.org. Key genes involved in this pathway include bbBeas in Beauveria bassiana and fpBeas in Fusarium proliferatum, alongside the kivr gene encoding ketoisovalerate reductase d-nb.inforesearchgate.netasm.org.

Genetic engineering strategies aim to boost BEA production by manipulating these genes and pathways. This can involve:

Overexpression of Biosynthetic Genes: Increasing the cellular levels of BEAS and other essential enzymes can directly enhance BEA synthesis mdpi.com.

Heterologous Expression: Transferring the entire Beauvericin biosynthetic gene cluster (BGC) into a more amenable host organism, such as A. nidulans, has led to significantly higher BEA production through optimization of promoters and fermentation conditions nih.gov.

Pathway Regulation: Modifying regulatory genes, like the BbLaeA gene in B. bassiana, can influence the transcription of the BEA gene cluster, thereby impacting production levels researchgate.net.

Precursor Engineering: Employing precursor-directed biosynthesis by feeding analogues of key precursors can lead to the production of novel BEA derivatives or increased yields of BEA itself scielo.br.

Metabolic Pathway Optimization: Identifying and enhancing pathways that supply BEA precursors, or downregulating competing pathways, can channel metabolic flux towards BEA production researchgate.netmdpi.comfrontiersin.org.

Targeted inactivation of the fpBeas gene in F. proliferatum has confirmed its essential role in BEA production, as inactivation abolished BEA synthesis d-nb.inforesearchgate.net. These genetic approaches hold substantial promise for developing super-producing fungal strains for industrial-scale this compound manufacturing.

Analytical Methodologies for Beauvericin a Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating Beauvericin (B1667859) A from complex sample matrices, enabling its subsequent detection and quantification.

Liquid Chromatography (LC) with Various Detectors

Liquid chromatography serves as a foundational technique for separating Beauvericin A. In its general application, LC is often coupled with detectors such as UV-Vis or mass spectrometers nih.govtandfonline.comnih.govacs.org. UV-Vis detectors can be employed for this compound, although their sensitivity and specificity might be limited compared to MS-based detection, especially in complex matrices acs.org. The coupling of LC with mass spectrometry (LC-MS) significantly enhances the selectivity and sensitivity, allowing for more definitive identification and quantification tandfonline.comnih.govacs.org.

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely utilized for the analysis of this compound, often in conjunction with UV-Vis or mass spectrometric detection nih.govnih.govacs.orgengormix.com. Studies have reported the development of HPLC methods for the routine screening of this compound, with detection limits in the nanogram range acs.org. For instance, an HPLC method coupled with a UV-visible detector reported detection limits ranging from 0.5 to 3.6 ng for this compound, with recoveries averaging between 56% and 74% acs.org. HPLC methods, when coupled with mass spectrometry, have demonstrated the ability to provide simultaneous structural identification of analytes capes.gov.br.

Ultra-High Performance Liquid Chromatography (UPLC)

UPLC represents an advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity due to the use of smaller particle size stationary phases asianpubs.orgcore.ac.uknih.govresearchgate.netdp.techchrom-china.com. UPLC, typically coupled with tandem mass spectrometry (UPLC-MS/MS), has become a preferred method for the simultaneous determination of this compound and related enniatins in various food matrices core.ac.uknih.govresearchgate.netdp.techchrom-china.com. For example, UPLC-MS/MS methods have achieved limits of detection (LOD) ranging from 0.1 to 1.0 μg/kg and limits of quantification (LOQ) from 0.3 to 2.9 μg/kg in cereal and cereal-based food matrices core.ac.uknih.gov. These methods often employ specific columns, such as the ACQUITY UPLC BEH C18, with rapid chromatographic separations often completed within 7 minutes asianpubs.orgcore.ac.uk.

Mass Spectrometry (MS)-Based Detection and Identification

Mass spectrometry, particularly in its tandem (MS/MS) and high-resolution forms, is indispensable for the definitive identification and sensitive quantification of this compound.

Tandem Mass Spectrometry (MS/MS) and LC-MS/MS Applications

LC-MS/MS has emerged as a gold standard for this compound analysis due to its high sensitivity, selectivity, and ability to provide structural information capes.gov.brasianpubs.orgcore.ac.uknih.govresearchgate.netchrom-china.commdpi.comresearchgate.netnih.govacs.orgnih.govmdpi.comwur.nl. This technique typically utilizes electrospray ionization (ESI) in positive ion mode asianpubs.orgcore.ac.ukmdpi.comnih.gov. This compound commonly forms protonated molecules ([M+H]+) or adducts such as [M+NH4]+ or [M+Na]+, which are then fragmented in the mass spectrometer for analysis asianpubs.orgmdpi.commdpi.com.

Key MS/MS Parameters and Fragmentation:

Precursor Ions: The protonated molecule of this compound is typically observed around m/z 785 asianpubs.org, 784 researchgate.net, or 806 nih.govresearchgate.netresearchgate.net. Adducts like [M+Na]+ (m/z 806) and [M+NH4]+ are also frequently observed due to its ionophoric nature mdpi.commdpi.com.

Fragmentation: Tandem mass spectrometry (MS/MS) involves fragmenting the precursor ion to generate characteristic product ions. For this compound, common fragmentation pathways yield product ions such as m/z 243.9 and 261.9, which are often used for quantification in Multiple Reaction Monitoring (MRM) mode asianpubs.org. Other reported fragments from protonated ions include m/z 134, 244, 262, 362, 523, and 541 (a c4-fragment) nih.gov. Fragments from sodiated adducts include m/z 266, 284, and 384 nih.gov. Specific fragmentation routes have been elucidated, showing the sequential loss of amino acid residues nih.govresearchgate.net.

Quantification: Quantification is typically performed using MRM, where specific precursor-product ion transitions are monitored asianpubs.orgmdpi.com. Calibration curves generated from standards are used to determine the concentration of this compound in samples asianpubs.orgresearchgate.net. Matrix-matched calibration is often employed to mitigate matrix effects nih.gov.

Performance Metrics:

LOD/LOQ: Reported LOQs for this compound using LC-MS/MS in food matrices vary, with values as low as 13 ng/g researchgate.netacs.orgnih.gov and up to 0.3 μg/kg in UPLC-MS/MS methods core.ac.uknih.gov. In biological fluids, LODs can be as low as 5 ng/L in urine mdpi.com.

Recoveries: Recovery rates for this compound typically range from 70% to over 100%, depending on the method and matrix acs.orgcore.ac.uknih.govresearchgate.netresearchgate.netnih.govmdpi.com.

Table 1: Representative Analytical Performance Metrics for this compound Quantification

MethodMatrix TypeLOD (Units)LOQ (Units)Recovery (%)Reference(s)
LC-MS/MSFood/Grain13 ng/gNot specified76–82 researchgate.net
LC-MS/MSFood/Grain13 ng/gNot specified76–82 acs.orgnih.gov
UPLC-MS/MSCereal/Food Matrices0.1–1.0 μg/kg0.3–2.9 μg/kg85–105 core.ac.uknih.gov
UPLC-MS/MSCereals0.013 μg/kg (ENN A1)0.013 μg/kg (ENN A1)N/A researchgate.net
LC-MSFood/Grain0.5–3.6 ngNot specified56–74 acs.org
LC-MS/MSHuman Plasma20 ng/LNot specified85–120 mdpi.com
LC-MS/MSHuman Urine5 ng/LNot specified85–120 mdpi.com

Note: Values are representative and may vary based on specific method optimization and matrix. Some sources report values for this compound alongside other enniatins.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) plays a crucial role in the unambiguous identification and structural elucidation of this compound nih.govresearchgate.netresearchgate.net. By providing accurate mass measurements, HRESI-MS allows for the determination of the elemental composition of the molecule, thereby confirming its identity with a high degree of certainty nih.govresearchgate.net. This technique is particularly valuable when analyzing novel compounds or confirming the structure of known compounds in complex mixtures, complementing the information obtained from MS/MS fragmentation patterns nih.govresearchgate.netresearchgate.net.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound Identification

Ion Typem/z Value(s)DescriptionReference(s)
Precursor Ion~785Protonated molecule [M+H]+ asianpubs.org
Precursor Ion~806[M+Na]+ adduct mdpi.com
Precursor Ion~806[M+NH4]+ adduct mdpi.commdpi.com
Product Ion243.9Fragment ion (quantifier) asianpubs.org
Product Ion261.9Fragment ion asianpubs.org
Product Ions134, 244, 262, 362Fragments of [M+H]+ nih.gov
Product Ions266, 284, 384Fragments of [M+Na]+ nih.gov
Fragment Ion541c4-fragment of [M+H]+ at 25 eV nih.gov
Fragment Ion645Daughter ion b (from m/z 806) nih.govresearchgate.net
Fragment Ion545Daughter ion c (from m/z 645) nih.govresearchgate.net

Compound Name Index

Beauvericin (BEA)

this compound

Beauvericin B

Beauvericin C

Beauvericin D

Beauvericin E

Beauvericin F

Enniatin A

Enniatin A1

Enniatin B

Enniatin B1

Enniatin C

Enniatin D

Enniatin E

Cereulide

Fusaproliferin

Moniliformin

Alternaria toxins

Alternariol

Alternariol monomethyl ether

Tentoxin

Trichothecenes

HT2 toxin

T2 toxin

Fumonisin B1

Zearalenone

Fusaric acid

Butenolides

Quantitative Trapping Mass Spectrometry (QTRAP/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using a QTRAP system, is a highly effective technique for the simultaneous determination and quantification of this compound and other emerging Fusarium mycotoxins like enniatins mdpi.comnih.govresearchgate.net. These methods are vital for monitoring contamination in complex matrices such as animal feeds and their ingredients mdpi.comnih.govnih.gov.

Methodological Approach: Analytical procedures typically involve an acetonitrile-based extraction, often followed by a solid-phase extraction (SPE) or dispersive SPE (d-SPE) step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method mdpi.comnih.gov. The extracted analytes are then separated using liquid chromatography, and detection and quantification are performed using a QTRAP system operating in tandem mass spectrometry mode mdpi.comnih.govtandfonline.com. The use of electrospray ionization (ESI) in positive mode is common for this compound tandfonline.comnih.gov.

Performance and Validation: LC-MS/MS methods employing QTRAP technology have demonstrated satisfactory performance characteristics, including accuracy, precision, and sensitivity, adhering to European guidelines mdpi.com. Reported recovery rates for this compound generally fall within acceptable ranges (e.g., 89-136%), with relative standard deviations (RSDs) below 15% mdpi.com. Limits of detection (LODs) typically range from 0.2 to 1.0 μg/kg, and limits of quantification (LOQs) from 1.0 to 5.0 μg/kg, making these methods suitable for trace-level analysis mdpi.comnih.gov. The method's specificity relies on both chromatographic retention times and selected reaction monitoring (SRM) transitions tandfonline.com. It is important to note that signal suppression can occur in complex matrices, necessitating the use of matrix-matched calibration curves for accurate quantification nih.gov. Compared to HPLC with UV detection, LC-MS/MS offers superior sensitivity and is less susceptible to interference from coeluting compounds acs.orgresearchgate.net.

Research Findings: Studies have successfully applied LC-QTRAP/MS/MS to monitor this compound in various feed materials, revealing contamination in a significant percentage of samples mdpi.comnih.gov. Co-occurrence with other mycotoxins, such as enniatins, is frequently observed mdpi.comnih.gov.

Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF)

MALDI-TOF/TOF mass spectrometry is a valuable technique for the identification and characterization of compounds, including this compound and its analogues, particularly within microbial extracts fapesp.brresearchgate.net. This technology is based on mass spectrometry and analyzes the protein and polypeptide composition of microorganisms for identification purposes anses.fr.

Methodological Approach: In MALDI-TOF/TOF analysis, analytes are co-crystallized with a matrix, ionized by a laser beam, and then accelerated in a vacuum tube. The time-of-flight (TOF) detector measures the mass-to-charge ratio (m/z) of the ions, allowing for rapid identification anses.fr. This method has been utilized to analyze extracts from fungal cultures, such as Fusarium oxysporum, to identify this compound and its derivatives produced through precursor-directed biosynthesis fapesp.br.

Applications and Research Findings: MALDI-TOF/TOF has proven effective in identifying species and even discriminating between closely related taxa within fungal genera like Fusarium anses.fr. Its application in analyzing fungal protein spectra allows for comparative analysis against reference databases, aiding in accurate identification anses.fr. Research has employed MALDI-TOF/TOF to assess the production of unnatural beauvericin derivatives by fungi when fed specific precursor analogues fapesp.br.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., DEPT, HSQC), is a cornerstone for the unambiguous structural identification and characterization of this compound nih.govnih.govacgpubs.org.

Methodological Approach: NMR spectroscopy provides detailed information about the atomic connectivity and spatial arrangement within a molecule by analyzing the magnetic properties of atomic nuclei. ¹H NMR spectra reveal the different types of protons and their environments, characterized by their chemical shifts (δ), multiplicity, and coupling constants (J) nih.gov. ¹³C NMR spectra provide information about the carbon skeleton, including the presence of carbonyl, methine, methylene (B1212753), and methyl groups nih.gov.

Research Findings and Data: NMR analysis has been instrumental in confirming the structure of this compound, often by comparing spectral data of isolated natural products with those of synthetically produced compounds nih.govnih.govacs.org. For instance, studies have reported specific ¹H NMR signals for this compound, including methyl groups at δH 0.39 (3H, d, J = 6.5 Hz), 0.80 (3H, d, J = 6.5 Hz), and 3.02 (3H, s); a methylene group at δH 1.98 (2H, dd, J = 5, 15 Hz); and methine protons at δH 1.97 (1H, m), 4.87 (1H, d, J = 8.5 Hz), and 5.57 (1H, d, J = 7.7 Hz), along with aromatic protons at δH 7.28 (5H, ar) nih.gov. The ¹³C NMR spectrum, in conjunction with DEPT and HSQC analyses, indicated the presence of fifteen carbon signals, including carbonyls, methines, a methylene, methyls, and a benzene (B151609) ring nih.gov. These detailed spectral assignments are critical for structural verification and the identification of novel this compound analogues acs.org.

NMR Data Table:

Proton SignalChemical Shift (δ)MultiplicityCoupling Constant (J)
Methyl0.39d6.5 Hz
Methyl0.80d6.5 Hz
Methyl3.02s-
Methylene1.98dd5, 15 Hz
Methine1.97m-
Methine4.87d8.5 Hz
Methine5.57d7.7 Hz
Aromatic7.28ar-

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds patnawomenscollege.in. It provides an unambiguous confirmation of molecular geometry, bond lengths, and bond angles, which is invaluable for structural elucidation acs.orgpatnawomenscollege.in.

Methodological Approach: The process involves obtaining a single crystal of sufficient quality and size, which is then subjected to diffraction analysis using X-rays. The resulting diffraction pattern, generated by the interaction of X-rays with the crystal lattice, is measured and analyzed to reconstruct a 3D map of electron density. This map allows for the precise localization of atoms within the crystal structure patnawomenscollege.in.

Research Findings: X-ray crystallographic analysis has been successfully employed to confirm the structure of synthetic this compound, validating the proposed molecular architecture acs.org. This technique is considered a powerful, simple, and reliable method for structural analysis across various scientific disciplines patnawomenscollege.in.

Immunological and Bioassay-Based Detection

While mass spectrometry and NMR are primary for quantification and structural elucidation, immunological and bioassay methods offer alternative or complementary approaches for detection and functional assessment.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique that can be adapted for the detection and quantification of this compound, particularly in biological samples or for monitoring its production by fungal strains scielo.org.cofrontiersin.orgnih.govplos.org.

Methodological Approach: ELISA typically involves immobilizing an antigen or antibody onto a solid surface (e.g., microplate wells) and then using specific antibodies conjugated with an enzyme. The enzyme's activity, when a substrate is added, produces a measurable signal (e.g., color change), which is proportional to the amount of the target analyte present frontiersin.orgplos.org.

Applications and Research Findings: ELISA has been utilized to detect the production of this compound by various fungal isolates, enabling the selection of strains with higher toxin yields for further study or application scielo.org.co. Furthermore, ELISA is widely employed in biological research to quantify cytokine levels, such as IL-12p70, TNF-α, and IFN-γ, in cell culture supernatants or biological fluids following stimulation with this compound, thereby investigating its immunomodulatory effects frontiersin.orgnih.govplos.org. For example, researchers have used ELISA to measure IL-12p70 concentrations after stimulating dendritic cells with this compound frontiersin.org.

Compound List:

this compound (BEA)

Enniatins (ENA, ENA1, ENB, ENB1)

Fusaproliferin

MK1688

Future Directions and Advanced Research Perspectives on Beauvericin a

Elucidating Unresolved Molecular and Cellular Mechanisms

Future research on Beauvericin (B1667859) A is increasingly focused on unraveling its complex interactions at the molecular and cellular levels. A deeper understanding of its mechanisms of action is critical for harnessing its full therapeutic potential.

Detailed Investigation of Intracellular Signaling Pathways

The primary mechanism behind many of Beauvericin A's biological effects is its ionophoric activity, specifically its ability to increase the permeability of biological membranes to cations. researchgate.net By forming complexes with essential cations, it disrupts cellular homeostasis. researchgate.net A key area of investigation is its role in elevating intracellular free calcium (Ca²⁺) levels by facilitating Ca²⁺ flow from the extracellular environment and its release from intracellular stores. nih.gov This disruption of Ca²⁺ homeostasis is a central event that triggers a cascade of downstream signaling pathways. frontiersin.orgmdpi.com

The increased cytosolic Ca²⁺ concentration is known to activate a series of signaling cascades that can lead to apoptosis, or programmed cell death. frontiersin.orgmdpi.com Among the pathways influenced are the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, as well as the tumor suppressor p53. frontiersin.org The influx of Ca²⁺ can lead to detrimental effects on mitochondria, including a decrease in the mitochondrial transmembrane potential and the release of cytochrome c, which in turn activates caspases and promotes apoptosis. nih.govfrontiersin.org

Recent studies have also uncovered immunomodulatory roles for this compound. It has been shown to potentially enhance the maturation and activation of dendritic cells and T cells through direct interaction with Toll-like receptor 4 (TLR4). nih.govfrontiersin.org Activation of the TLR4 signaling pathway, which relies on both MyD88 and TRIF adaptor molecules, further underscores the compound's complex interaction with cellular signaling networks. frontiersin.org However, the precise sequence of events and the "unknown signal system" that links the initial Ca²⁺ flux to the activation of these diverse apoptotic and immunomodulatory pathways remain to be fully elucidated. mdpi.com

Understanding Differential Targets in Fungi vs. Bacteria

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Unlike many conventional antibiotics such as penicillin, which inhibit the biosynthesis of the peptidoglycan cell wall in Gram-positive bacteria, the bacterial cell wall is not the primary target of this compound. mdpi.comnih.gov This suggests that its antibacterial mode of action involves other cellular components. Researchers hypothesize that potential targets could include other organelles or critical enzyme systems, such as the ribosome or the cell nucleus. mdpi.comnih.gov

In contrast, the antifungal activity of this compound when used as a single agent is reported to be limited. nih.govresearchgate.net This lack of potent standalone antifungal efficacy may be due to it being a fungal product itself, implying that fungi have evolved mechanisms to mitigate its effects. nih.gov The differential activity between bacteria and fungi strongly indicates that this compound interacts with distinct molecular targets in these two types of microorganisms. nih.govresearchgate.net Further investigation is required to identify these specific targets to better understand its spectrum of antimicrobial activity.

Exploring Mechanisms of Fungal Resistance to this compound

Fungi have developed sophisticated mechanisms to counteract the effects of antifungal compounds, and understanding these is crucial for overcoming drug resistance. A primary mechanism of fungal resistance to this compound involves the active removal of the compound from the cell via multidrug efflux pumps. nih.govnih.gov Specifically, the ATP-binding cassette (ABC) transporter Yor1 has been identified as responsible for effluxing this compound in Candida albicans. nih.gov

Resistance can be acquired through mutations in genes that regulate these efflux pumps. nih.gov For instance, mutations in the transcription factor genes TAC1 and ZCF29 have been shown to confer resistance to this compound in C. albicans. nih.gov Upregulation of these transporters is a common strategy fungi employ to reduce the intracellular concentration of antifungal agents. nih.govmdpi.com

Furthermore, this compound's activity is linked to the inhibition of TOR (Target of Rapamycin) signaling in fungi. nih.govnih.gov Cellular stress response pathways, often regulated by kinases and molecular chaperones like Hsp90, play a pivotal role in tolerating drug-induced stress. nih.govnih.gov Fungi can evolve resistance by altering these stress response pathways to bypass the toxic effects of antifungal agents. nih.gov Future research into these resistance mechanisms, including the specific mutations in regulatory genes and the interplay between efflux pumps and stress signaling, is essential for developing strategies to circumvent fungal resistance.

Rational Design and Synthesis of Novel this compound Derivatives

Building upon the knowledge of its structure and bioactivity, researchers are exploring the creation of new this compound analogues with improved properties.

Structure-Guided Optimization for Specific Bioactivities

Rational design of novel this compound derivatives aims to enhance specific biological activities, such as cytotoxicity against cancer cells or antimicrobial potency, while potentially reducing off-target effects. One effective strategy is precursor-directed biosynthesis, where analogues of the natural precursors, D-2-hydroxyisovalerate and L-phenylalanine, are fed to the producing fungus, such as Beauveria bassiana. acs.org This method has successfully generated novel beauvericins with modified structures, for instance, by incorporating N-methyl-3-fluorophenylalanine residues in place of the standard N-methyl-L-phenylalanine. acs.org

The synthesis of these new compounds allows for the study of structure-activity relationships (SAR). By evaluating the bioactivity of these analogues, researchers can determine how specific structural modifications influence their efficacy. For example, the cytotoxicity and ability to inhibit cancer cell migration have been evaluated for newly synthesized beauvericins. acs.org Understanding the three-dimensional structure of the beauvericin synthetase enzyme (ESYN1), which is responsible for its production, can also inform the rational design of new derivatives. nih.gov Computational modeling and analysis of the enzyme's structure can predict which precursor molecules might be accepted, guiding the synthesis of analogues with desired functionalities. nih.govnih.gov

Exploration of Synergistic Combinations with Other Bioactive Compounds

A significant and promising area of research is the use of this compound in combination with other bioactive compounds to achieve synergistic effects. nih.govpreprints.org This approach can enhance the efficacy of existing drugs, overcome resistance, and broaden the spectrum of activity. preprints.org

In the context of fungal infections, this compound has demonstrated a powerful synergistic effect with azole antifungals, such as ketoconazole (B1673606) and miconazole. nih.govpreprints.org It potentiates their activity, particularly against azole-resistant strains of Candida. nih.gov The mechanism for this synergy often involves the inhibition of multidrug efflux pumps by this compound, which increases the intracellular concentration and effectiveness of the azole drug. nih.govnih.gov

Beyond antifungals, this compound has shown synergistic toxicity when combined with other mycotoxins like deoxynivalenol (B1670258) and T-2 toxin. researchgate.net It has also been found to significantly enhance the efficacy of pesticides against agricultural pests. researchgate.net These findings highlight this compound's potential as a combination agent in diverse applications, from medicine to agriculture. researchgate.netnih.gov Future studies will likely focus on identifying optimal combination therapies and elucidating the precise molecular mechanisms underpinning these synergistic interactions.

Harnessing Ecological Insights for Biocontrol and Management

The ecological role of this compound as a secondary metabolite produced by various fungal species presents opportunities for its application in biocontrol and the management of fungal populations. Understanding the interactions between this compound-producing fungi and other microorganisms is crucial for developing novel strategies in agriculture and environmental management.

Developing Strategies for Fungal Competition and Mycotoxin Regulation

This compound is produced by a wide range of fungal species, including those from the genera Fusarium, Beauveria, and Isaria. nih.gov The production of this mycotoxin can be influenced by interspecific competition among fungi. For instance, different Fusarium species, such as F. proliferatum, F. subglutinans, and F. sacchari, are known producers of this compound and often co-exist in agricultural settings, particularly on crops like corn and sugarcane. nih.govnih.govengormix.com The presence of competing fungal species can either stimulate or inhibit the production of this compound, a factor that can be exploited for biocontrol.

Furthermore, the bioactive properties of this compound, including its antibacterial and antifungal activities, suggest its role in mediating microbial interactions. mdpi.commdpi.com Understanding the ecological cues that trigger this compound biosynthesis in response to competing microbes can inform the development of agricultural practices that create an environment less favorable for mycotoxin production.

Engineering Producing Strains for Targeted Applications

Genetic engineering of fungal strains that produce this compound offers a promising avenue for enhancing its targeted applications, particularly in biocontrol. The entomopathogenic fungus Beauveria bassiana, a known producer of this compound, is a prime candidate for such modifications. nih.gov Genetic improvements can be aimed at increasing the virulence of B. bassiana against insect pests. sciety.orgnih.gov

The biosynthesis of this compound is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the beas gene cluster. d-nb.inforesearchgate.net By overexpressing genes within this cluster, it is possible to increase the yield of this compound. For example, research on Fusarium proliferatum has identified the fpBeas gene cluster responsible for this compound biosynthesis. d-nb.inforesearchgate.net Targeted inactivation of this gene abolished production, confirming its function. d-nb.info Conversely, overexpression could lead to enhanced production for specific applications.

Engineered strains can be designed to have altered substrate specificity, potentially leading to the production of novel analogs of this compound with improved insecticidal or other bioactive properties. researchgate.net This can be achieved through modifications of the NRPS domains responsible for substrate recognition and incorporation. Furthermore, genetic engineering can be employed to enhance the environmental stress tolerance of the producing strains, making them more effective as biocontrol agents in diverse agricultural settings. sciety.org

StrainGenetic ModificationObjectiveReference
Fusarium proliferatum LF061Inactivation of fpBeas geneConfirm gene function in this compound biosynthesis d-nb.info
Beauveria bassianaOverexpression of chitinase-encoding gene (BbChit1)Enhance virulence against insect pests sciety.orgnih.gov

Advanced Computational and Omics Integration

The integration of advanced computational tools and multi-omics approaches is revolutionizing the study of this compound, from understanding its biosynthesis to discovering new therapeutic applications.

Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in Biosynthesis Research

The application of multi-omics, particularly the integration of metabolomics and transcriptomics, has provided significant insights into the biosynthesis of this compound. These approaches allow for a comprehensive analysis of the metabolic pathways and the underlying gene expression profiles in this compound-producing fungi. mdpi.comnih.gov

A study on Cordyceps chanhua under oxidative stress utilized untargeted metabolomics and transcriptomics to reveal a significant increase in this compound content. mdpi.comnih.gov This was correlated with the upregulation of genes involved in non-ribosomal peptide (NRP) metabolism, indicating a potential role for this compound in oxidative stress resistance. mdpi.comnih.gov Similarly, integrated transcriptomic and metabolomic analyses in Fusarium species have been used to understand the influence of environmental factors, such as nitrogen availability, on secondary metabolism, including mycotoxin production. nih.gov

These integrated analyses help to identify the key genes and metabolites in the this compound biosynthetic pathway. mdpi.comnih.gov For example, in Fusarium sacchari, such approaches have elucidated the coordination between related transcripts and the accumulation of secondary metabolites. nih.gov This knowledge is crucial for the rational design of strategies to either enhance or suppress this compound production.

FungusOmics ApproachKey FindingReference
Cordyceps chanhuaUntargeted Metabolomics and TranscriptomicsIncreased this compound production under oxidative stress, linked to upregulation of NRP metabolism genes. mdpi.comnih.gov
Fusarium sacchariTranscriptomics and MetabolomicsRevealed the influence of nitrogen on the regulation of secondary metabolic pathways. nih.gov
Fusarium proliferatumIntegrated Transcriptomics and MetabolomicsElucidated key pathways in the maize response to fungal infection. sciopen.com

Machine Learning and Artificial Intelligence in Drug Discovery and Target Identification

Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in the field of drug discovery, and their application to mycotoxins like this compound is a growing area of research. mdpi.comresearchgate.netarxiv.org These computational approaches can analyze large and complex datasets to predict the biological activities of compounds and identify potential molecular targets. hbku.edu.qanih.gov

In silico modeling, including molecular docking and dynamic simulations, has been employed to investigate the therapeutic potential of this compound. hbku.edu.qanih.gov These methods predict the binding affinity and interaction between this compound and various protein targets. For instance, molecular docking studies have explored the interaction of this compound with viral proteins, such as those from SARS-CoV-2, suggesting potential antiviral applications. nih.govnih.gov

Machine learning algorithms can be trained on existing data from bioassays and chemical structures to predict the bioactivity of novel compounds or to repurpose existing ones like this compound for new therapeutic uses. hbku.edu.qanih.gov While traditional laboratory methods for mycotoxin detection and analysis can be time-consuming, ML offers a more efficient and scalable alternative for screening large numbers of compounds and predicting their effects. mdpi.comresearchgate.netarxiv.org The use of neural networks, particularly convolutional neural networks, has shown promise in the detection and prediction of mycotoxins in food. mdpi.comresearchgate.net These computational strategies accelerate the initial stages of drug discovery by prioritizing compounds for further experimental validation, thereby reducing the time and cost associated with developing new therapeutic agents from natural products like this compound. hbku.edu.qanih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Beauvericin A from fungal sources, and how do extraction solvents influence yield and purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate, methanol) followed by chromatographic purification. Yield and purity depend on solvent polarity, fungal strain, and growth conditions. For reproducibility, protocols should specify fungal culture media (e.g., potato dextrose agar), extraction duration, and HPLC parameters (C18 column, acetonitrile/water gradient) . Validation via NMR and LC-MS is critical to confirm structural integrity .

Q. How is this compound quantified in complex biological matrices, and what validation steps ensure accuracy?

  • Methodological Answer : LC-MS/MS is the gold standard for quantification due to its sensitivity in detecting low concentrations. Calibration curves using isotopically labeled internal standards (e.g., deuterated this compound) mitigate matrix effects. Method validation should include recovery rates (>85%), limit of detection (LOD < 1 ng/mL), and inter-day precision (CV < 10%) . Cross-validation with ELISA is recommended for immunoassay-based studies .

Q. What in vitro models are most appropriate for assessing this compound’s bioactivity, and how are confounding variables controlled?

  • Methodological Answer : Common models include human cancer cell lines (e.g., HepG2, MCF-7) and non-malignant cells (e.g., HEK293) for cytotoxicity comparisons. Confounders like serum proteins (which may bind this compound) are controlled by standardizing fetal bovine serum concentrations (e.g., 10% FBS). Dose-response curves (0.1–100 µM) and time-course experiments (24–72 hours) should be replicated in triplicate .

Q. How do researchers validate the purity and structural integrity of synthesized or isolated this compound?

  • Methodological Answer : Purity is assessed via HPLC-UV (≥95% peak area), while structural confirmation requires tandem mass spectrometry (MS/MS) for fragmentation patterns and 1H/13C NMR for stereochemical assignment. Commercial reference standards (e.g., Sigma-Aldrich) must be used for spectral comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported cytotoxicity and its potential therapeutic applications (e.g., antiviral activity)?

  • Methodological Answer : Context-dependent effects may arise from concentration thresholds (e.g., apoptosis induction at >10 µM vs. immunomodulation at <1 µM). Dual-transcriptomics (host-pathogen) and pathway enrichment analysis (e.g., KEGG, GO) can identify mechanistic bifurcations. Meta-analyses of dose-escalation studies are advised to reconcile discrepancies .

Q. What experimental designs optimize the study of this compound’s stability and degradation kinetics in pharmacokinetic models?

  • Methodological Answer : Simulated physiological conditions (e.g., pH 7.4 buffer, 37°C) with LC-MS monitoring at intervals (0–48 hours) quantify degradation. Stability is enhanced via lyophilization or encapsulation in lipid nanoparticles. Comparative studies in human plasma vs. saline control for enzymatic hydrolysis .

Q. How can researchers differentiate this compound’s mechanisms of action from structurally similar mycotoxins (e.g., Enniatins) in mixed fungal extracts?

  • Methodological Answer : Isobaric interference is minimized using high-resolution mass spectrometry (HRMS, resolution >30,000). Competitive binding assays (e.g., mitochondrial permeability transition pore inhibition) and CRISPR-Cas9 gene knockout models (e.g., PPARγ silencing) isolate toxin-specific pathways .

Q. What statistical approaches address variability in this compound production across fungal strains under standardized laboratory conditions?

  • Methodological Answer : Multivariate ANOVA accounts for factors like spore density, temperature, and nutrient availability. Genome-wide association studies (GWAS) of high/low-producing strains identify biosynthetic gene cluster polymorphisms. Replicate experiments (n ≥ 5) and bootstrapping reduce Type I errors .

Methodological Considerations

  • Reproducibility : Detailed protocols for fungal cultivation, extraction, and analytical validation must be included in supplementary materials .
  • Ethical Standards : Non-human studies require adherence to institutional biosafety guidelines (e.g., BSL-2 for toxin handling) .
  • Data Contradictions : Transparent reporting of negative results and outlier analyses (e.g., Grubbs’ test) is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.